Methomyl-d3

描述

属性

IUPAC Name |

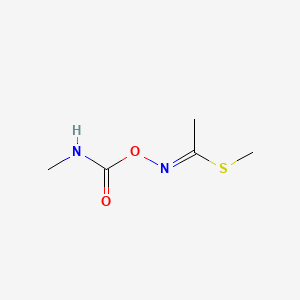

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZOCRWCRNSJ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860187 | |

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

58 mg/mL at 25 °C | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16752-77-5, 19928-35-9 | |

| Record name | Methomyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOMYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AK2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

78 - 79 °C | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is Methomyl-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl. Its primary application in research is as a high-fidelity internal standard for the precise quantification of Methomyl in complex matrices. This document outlines its chemical and physical properties, details its use in analytical methodologies, and presents a key metabolic pathway.

Core Properties of this compound

This compound is structurally identical to Methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Methomyl in mass spectrometry-based analyses, without significantly altering its chemical behavior.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart, Methomyl.

| Property | This compound | Methomyl |

| IUPAC Name | methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate | S-methyl N-((methylcarbamoyl)oxy)thioacetimidate |

| CAS Number | 1398109-07-3[1] | 16752-77-5[2] |

| Molecular Formula | C₅H₇D₃N₂O₂S[1] | C₅H₁₀N₂O₂S[3] |

| Molecular Weight | 165.23 g/mol [4][5] | 162.21 g/mol [3] |

| Appearance | White crystalline solid[6] | White crystalline solid with a slight sulfurous odor[3] |

| Melting Point | 78 - 79 °C[6] | 77 °C[7] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | - |

Table 1: General Properties of this compound and Methomyl.

| Solvent | Solubility of Methomyl ( g/100g at 25°C) |

| Methanol (B129727) | 100[8] |

| Ethanol | 42[8] |

| Acetone | 72[8] |

| Isopropanol | 22[8] |

| Toluene | 3[8] |

| Chloroform | Slightly soluble[1] |

| Water | 5.8 g/100 mL (57.9 g/L)[9] |

Table 2: Solubility of Methomyl in Various Solvents. The solubility of this compound is expected to be very similar to that of Methomyl.

Primary Research Application: Internal Standard for Quantification

The principal application of this compound in a research setting is as an internal standard for the quantitative analysis of Methomyl residues in various samples, including environmental (soil, water) and biological matrices.[10] Its utility stems from its similar extraction efficiency and chromatographic behavior to the native Methomyl, while its distinct mass allows for accurate quantification via isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Methomyl in Vegetable Matrices using LC-MS/MS

This section details a representative experimental protocol for the quantification of Methomyl using this compound as an internal standard, based on established methodologies.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution (this compound) at a known concentration. Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

MRM Transitions for Quantification and Confirmation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Methomyl | 163.1 | 88.1 | 58.2 |

| This compound | 166.1 | 91.1 | 61.2 |

Table 3: Exemplary MRM transitions for the analysis of Methomyl and this compound. Note: Optimal transitions may vary depending on the instrument and source conditions.

3. Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the Methomyl quantifier ion to the peak area of the this compound quantifier ion. A calibration curve is constructed using standards of known Methomyl concentrations and a constant concentration of this compound.

Methomyl Degradation Pathway

Methomyl is subject to degradation in the environment through various physicochemical and microbial pathways. Understanding these pathways is crucial for environmental risk assessment. The following diagram illustrates a proposed degradation pathway of Methomyl.

Caption: Proposed degradation pathway of Methomyl in the environment.

Experimental Workflow for Methomyl Analysis

The logical flow of a typical quantitative analysis of Methomyl using this compound is depicted in the following workflow diagram.

Caption: General workflow for the quantification of Methomyl using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Standard)_TargetMol [targetmol.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Methomyl (EHC 178, 1996) [inchem.org]

- 8. fao.org [fao.org]

- 9. mdpi.com [mdpi.com]

- 10. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments [ouci.dntb.gov.ua]

Chemical properties and structure of Methomyl-d3

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of Methomyl-d3 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterated form of methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1] Its primary application in a scientific setting is as an internal standard for the accurate quantification of methomyl in various matrices, including environmental and biological samples, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled methomyl, allowing for precise and reliable measurements by correcting for variations during sample preparation and analysis.[2]

Chemical Properties and Structure

This compound shares a similar chemical structure with methomyl, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the methylamino group.

Structure:

-

Systematic Name: N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[3]

-

SMILES: CC(SC)=NOC(NC([2H])([2H])[2H])=O[3]

-

InChI: InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H7D3N2O2S | [3][4] |

| Molecular Weight | 165.23 g/mol | [4][5] |

| CAS Number | 1398109-07-3 | [3][4] |

| Appearance | White Solid | [6] |

| Purity | ≥99% deuterated forms (d1-d3) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [3] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere. | [6] |

Experimental Protocols

The primary experimental application of this compound is as an internal standard in quantitative analytical methods for methomyl. Below is a detailed methodology for a typical workflow involving the analysis of methomyl in a complex matrix, such as agricultural products, using LC-MS/MS.

Quantification of Methomyl in Agricultural Samples using this compound Internal Standard by LC-MS/MS

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Weigh 10-15 g of the sample (e.g., fruit or vegetable) into a blender and homogenize.

-

Extraction:

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2-5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant.

-

The extract may be diluted with a suitable solvent or directly injected into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for methomyl.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition for Methomyl: Monitor for the specific precursor ion to product ion transition.

-

MRM Transition for this compound: Monitor for the specific precursor ion to product ion transition, which will have a +3 Da shift compared to unlabeled methomyl.

-

-

Data Analysis: The concentration of methomyl in the sample is determined by comparing the peak area ratio of the analyte (methomyl) to the internal standard (this compound) against a calibration curve prepared with known concentrations of methomyl and a constant concentration of this compound.

-

Visualizations

Experimental Workflow for Pesticide Residue Analysis

The following diagram illustrates the general workflow for the quantification of methomyl in a sample using this compound as an internal standard.

Logical Relationship in Synthesis

The synthesis of this compound involves the use of a deuterated starting material. A plausible synthetic route would be analogous to the synthesis of methomyl, but utilizing methyl-d3-isocyanate.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [Internal Quality Control of Residual Pesticides Analysis Using Multiple Stable Isotope Labeled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry | MDPI [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Commercially Available Methomyl-d3 Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Methomyl-d3 standards, their suppliers, and their application in analytical testing. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require highly pure, stable isotope-labeled internal standards for the accurate quantification of Methomyl.

Introduction to Methomyl and the Need for Labeled Standards

Methomyl is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Its widespread use in agriculture necessitates robust and reliable analytical methods for monitoring its residues in food products and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative analysis by mass spectrometry (MS)-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, with its deuterium-labeled methyl group, exhibits nearly identical chemical and physical properties to unlabeled Methomyl, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Commercially Available this compound Standards

A variety of suppliers offer this compound standards in different formats, including neat solids and solutions at various concentrations. The following table summarizes the key quantitative data for commercially available this compound standards to facilitate easy comparison.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity/Deuterium Incorporation | Format | Concentration | Solvent |

| Cayman Chemical | This compound / Item No. 39576 | 1398109-07-3 | C₅H₇D₃N₂O₂S | ≥98% Chemical Purity; ≥99% Deuterated Forms (d₁-d₃) | Solid | - | - |

| HPC Standards | D3-Methomyl / 675973 | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solid | - | - |

| HPC Standards | D3-Methomyl solution / 676008 | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solution | 100 µg/mL | Acetonitrile (B52724) |

| LGC Standards | (E,Z)-Methomyl-d3 (N-methyl-d3) / CDN-D-7454 | 1398109-07-3 | C₅H₇D₃N₂O₂S | 99 atom % D, min 98% Chemical Purity | Neat | - | - |

| MedchemExpress | This compound / HY-152048S | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solid | - | - |

| Pharmaffiliates | This compound / PA PST 010015 | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solid | - | - |

| CRM LABSTANDARD | Methomyl D3 solution / LBS2G3L4133 | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solution | 100.00 mg/L, 1000.00 mg/L | Methanol |

| TargetMol | This compound (Standard) / TMSM-1594 | 1398109-07-3 | C₅H₇D₃N₂O₂S | Not Specified | Solid | - | - |

Experimental Protocols: A Generalized Approach

Objective: To quantify the concentration of Methomyl in a vegetable sample using this compound as an internal standard.

Materials:

-

Homogenized vegetable sample

-

Methomyl analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Methomyl and this compound in acetonitrile.

-

Create a series of calibration standards by diluting the Methomyl stock solution and adding a constant concentration of the this compound internal standard to each.

-

-

Sample Extraction (QuEChERS-based approach):

-

Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and the appropriate amount of the this compound internal standard solution.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Add it to a d-SPE tube containing anhydrous MgSO₄ and PSA. For samples with high pigment content, GCB may also be included.

-

Vortex and centrifuge.

-

-

LC-MS/MS Analysis:

-

Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

-

Flow Rate: 0.3-0.5 mL/min

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the appropriate precursor-to-product ion transitions (MRM) for both Methomyl and this compound.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Methomyl to the peak area of this compound against the concentration of Methomyl.

-

Determine the concentration of Methomyl in the sample by applying the peak area ratio from the sample analysis to the calibration curve.

-

Visualizations

Signaling Pathway of Methomyl's Mechanism of Action

Methomyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) at cholinergic synapses.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of postsynaptic receptors and resulting in neurotoxicity.

Caption: Mechanism of Methomyl neurotoxicity via acetylcholinesterase inhibition.

Experimental Workflow for this compound Standard Procurement and Use

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for a this compound standard to its final use in sample analysis.

Caption: Workflow for procurement and use of this compound internal standard.

References

CAS number and molecular weight of Methomyl-d3

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for the deuterated form of Methomyl, Methomyl-d3. This information is essential for researchers and scientists in fields such as analytical chemistry, drug metabolism studies, and environmental analysis, where isotopically labeled standards are utilized for quantification.

Physicochemical Data

The key identifiers for this compound are summarized in the table below. This data is critical for accurate substance identification, experimental design, and data analysis in a research setting.

| Identifier | Value |

| CAS Number | 1398109-07-3[1][2][3][4][5] |

| Molecular Weight | 165.23 g/mol [2][4][5][6][7] |

| Molecular Formula | C₅H₇D₃N₂O₂S[1][4] |

This compound is a deuterated isotopologue of Methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1] In laboratory settings, it serves as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (Standard)_TargetMol [targetmol.com]

- 3. This compound - Traceable Reference Standard for Residue Analysis (CAS 1398109-07-3) [witega.de]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (E,Z)-Methomyl-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 6. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the Stability and Storage of Methomyl-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the Methomyl-d3 analytical standard. The information presented is critical for ensuring the accuracy and reliability of quantitative analyses, such as those performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where this compound is often employed as an internal standard.[1]

Overview of this compound

This compound is the deuterated form of methomyl, a broad-spectrum carbamate (B1207046) insecticide. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for the quantification of methomyl in various matrices. Accurate quantification relies on the stability and purity of the standard; therefore, understanding its degradation pathways and optimal storage conditions is paramount.

Storage Conditions and Stability of Solid Standard

The long-term stability of the this compound analytical standard is best maintained when stored in its solid form under controlled conditions.

Recommended Storage:

-

Temperature: The consensus among suppliers is to store the solid standard at -20°C .[1] One supplier indicates a stability of at least four years under these conditions.[1][2]

-

General Conditions: It is also advised to keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Stability and Handling of this compound Solutions

While the solid standard is quite stable, this compound in solution is more susceptible to degradation. Specific stability data for this compound in common laboratory solvents is not extensively published; however, data from its non-deuterated counterpart, methomyl, and general guidelines for pesticide standards offer valuable insights.

Solvent Selection and Preparation of Stock Solutions

-

Solubility: this compound is slightly soluble in chloroform (B151607) and methanol.[1] Acetonitrile (B52724) is also a commonly used solvent for preparing standards for chromatographic analysis.

-

Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in a suitable solvent. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, to remove dissolved oxygen, which can contribute to oxidative degradation.

Storage of Solutions

-

Stock Solutions: Store stock solutions at -20°C in airtight, amber glass vials to protect from light. Under these conditions, stock solutions of many pesticide standards can be stable for several months.

-

Working Solutions: Working solutions, which are typically at lower concentrations, are less stable and should be prepared fresh from the stock solution daily or as needed for analysis. If short-term storage is necessary, they should be kept refrigerated at 2-8°C.

Factors Affecting Stability in Solution

Several factors can influence the rate of degradation of methomyl in solution:

-

pH: Studies on non-deuterated methomyl show that it is stable in neutral or slightly acidic aqueous solutions. However, it degrades in alkaline conditions.[4] The rate of decomposition increases with higher pH.

-

Temperature: Higher temperatures accelerate the degradation of methomyl in aqueous solutions.

-

Light: Exposure to sunlight, particularly artificial sunlight, can lead to the decomposition of methomyl in water.[4]

-

Air (Oxygen): The presence of air can contribute to the degradation of aqueous solutions of methomyl.

The table below summarizes the hydrolysis data for non-deuterated methomyl, which provides a useful reference for the stability of this compound in aqueous matrices.

| pH | Temperature | Half-Life |

| 5 | 25°C | Stable for 30 days |

| 7 | 25°C | Stable for 30 days |

| 9 | 25°C | 30 days |

| Data for non-deuterated methomyl. Source:[4] |

Degradation Pathways

Understanding the potential degradation pathways of methomyl is crucial for identifying potential interferences and ensuring the integrity of analytical results. The primary degradation pathways involve hydrolysis and photolysis.

-

Hydrolysis: In alkaline aqueous solutions, methomyl hydrolyzes at the carbamate ester linkage. The primary degradation product identified is S-methyl-N-hydroxythioacetimidate, also known as methomyl oxime.[3]

-

Photocatalytic Degradation: In the presence of a catalyst like TiO2 and UV light, methomyl degradation can occur through several mechanisms, including the rupture of the ester bond, hydroxylation of the methyl group, and decarboxylation.

Below is a diagram illustrating the main degradation pathways of methomyl.

Caption: Known degradation pathways of methomyl.

Experimental Protocol: Stability Study of this compound in Acetonitrile

The following is a representative protocol for conducting a stability study of a this compound stock solution in acetonitrile.

Objective: To determine the short-term and long-term stability of a 1000 µg/mL this compound stock solution in acetonitrile under different storage conditions.

Materials:

-

This compound analytical standard, solid

-

Acetonitrile, HPLC or LC-MS grade

-

Volumetric flasks, Class A

-

Pipettes, calibrated

-

Amber glass vials with PTFE-lined caps

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution (Day 0):

-

Accurately weigh approximately 10 mg of solid this compound.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve and bring to volume with acetonitrile to create a nominal 1000 µg/mL stock solution.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Preparation of Study Samples:

-

Aliquot the stock solution into multiple amber glass vials.

-

Prepare a sufficient number of vials for each storage condition and time point.

-

-

Storage Conditions:

-

Store the vials under the following conditions:

-

-20°C (long-term)

-

4°C (refrigerated, short-term)

-

Room temperature (approx. 25°C) exposed to ambient light (accelerated degradation)

-

-

-

Analysis:

-

Time Points: Analyze the samples at T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months.

-

Sample Preparation for Analysis:

-

On each analysis day, prepare a fresh 1000 µg/mL this compound reference standard from the solid material.

-

Prepare a working solution (e.g., 1 µg/mL) from both the stored samples and the fresh reference standard by diluting with acetonitrile.

-

-

LC-MS/MS Analysis:

-

Analyze the working solutions using a validated LC-MS/MS method.

-

Inject each sample in triplicate.

-

-

-

Data Analysis:

-

Calculate the mean peak area of the triplicate injections for each stored sample and the fresh reference standard.

-

Determine the stability of the stored samples by comparing their mean peak area to that of the fresh reference standard using the following formula:

-

% Stability = (Mean Peak Area of Stored Sample / Mean Peak Area of Fresh Standard) * 100

-

-

The standard is considered stable if the percentage is within a predefined range (e.g., 90-110%).

-

The workflow for handling and preparing the this compound analytical standard is depicted in the diagram below.

Caption: Workflow for handling and preparation of this compound.

Conclusion and Recommendations

To ensure the highest quality of analytical data, the following recommendations for the stability and storage of this compound should be followed:

-

Solid Standard: Long-term storage of the solid this compound standard should be at -20°C in a tightly sealed container, protected from light and moisture.

-

Stock Solutions: Prepare stock solutions in a high-purity solvent like acetonitrile. Store them at -20°C in amber, airtight vials. While likely stable for several months, periodic checks against a freshly prepared standard are advisable for long-term projects.

-

Working Solutions: Always prepare working solutions fresh from the stock solution for daily use to minimize potential degradation and ensure the most accurate results.

-

Avoid: Do not store solutions at room temperature for extended periods, and avoid exposure to light and alkaline conditions.

References

Technical Guide: Solubility Profile of Methomyl-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methomyl-d3 in various organic solvents. The information herein is intended to support research, analytical method development, and formulation activities.

Introduction to this compound

This compound is the deuterated form of Methomyl, a broad-spectrum carbamate (B1207046) insecticide. In analytical chemistry, this compound serves as a crucial internal standard for the accurate quantification of Methomyl in various matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to those of Methomyl, with the primary difference being the isotopic labeling which allows for its differentiation in mass spectrometric analysis.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1398109-07-3[1][2][3][4] |

| Molecular Formula | C₅H₇D₃N₂O₂S[1][4] |

| Molecular Weight | 165.23 g/mol [3][4][5] |

| Physical State | White crystalline solid[1][2] |

| Melting Point | 78 - 79 °C[2] |

| Odor | Slight sulfurous[2] |

Solubility Profile

Qualitative Solubility of this compound:

Quantitative Solubility of Methomyl (as a proxy for this compound):

The following table summarizes the solubility of Methomyl in various organic solvents.

| Solvent | Solubility (g/L) |

| Methanol | 1000[6] |

| Acetone | 720[6] |

| Ethanol | 420[6] |

| Isopropanol | 220[6] |

| Toluene | 30[6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[7]

I. Materials and Equipment

-

This compound (analytical standard)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

II. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle.

-

Centrifuge the vial to further facilitate the separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility by taking into account the dilution factor.

-

The solubility is typically reported in mg/mL or g/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. This compound (Standard)_TargetMol [targetmol.com]

- 4. dev.usbio.net [dev.usbio.net]

- 5. This compound | C5H10N2O2S | CID 129318201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methomyl (EHC 178, 1996) [inchem.org]

- 7. benchchem.com [benchchem.com]

Toxicological profile of Methomyl and its deuterated analog

An In-depth Technical Guide to the Toxicological Profiles of Methomyl and its Deuterated Analog

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide first introduced in 1966.[1][2] It is utilized to control a wide variety of insect pests on an extensive range of agricultural crops, including fruits, vegetables, grains, and cotton.[1][3] Its mode of action is through contact and ingestion, providing rapid knockdown of pests.[4][5] Like other N-methyl carbamates, Methomyl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[4][6][7][8] Due to its high acute toxicity to humans, most Methomyl formulations are classified as Restricted Use Pesticides (RUPs).[1][7]

This guide provides a comprehensive overview of the toxicological profile of Methomyl. It also explores the toxicological profile of its deuterated analog, Methomyl-d3. While specific toxicological studies on this compound are not publicly available, as it is primarily used as an internal standard for analytical quantification, this paper will discuss the theoretical implications of deuteration on its metabolic fate and toxicity based on the principles of the Kinetic Isotope Effect (KIE).[9][10]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Methomyl is the inhibition of the enzyme acetylcholinesterase (AChE).[4][8][11] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse, after which it is rapidly hydrolyzed and inactivated by AChE.

Methomyl acts as a competitive, reversible inhibitor of AChE.[12][13] It carbamylates the active site of the enzyme, rendering it unable to break down acetylcholine. This leads to the accumulation of ACh at nerve endings and neuromuscular junctions, causing excessive and continuous stimulation of cholinergic receptors.[4][6] This overstimulation results in a state known as a "cholinergic crisis," characterized by a range of symptoms from muscle tremors and excessive salivation to paralysis and respiratory failure, which is the ultimate cause of death in acute poisoning.[1][4][7][13] The reversibility of this inhibition allows for rapid recovery if the exposure is not lethal.[3][12]

Toxicokinetics and Metabolism

Methomyl is rapidly absorbed following oral, inhalation, and dermal exposure.[1][3][14] Animal studies show that absorption and excretion are largely complete within a few days of oral administration.[3] Dermal penetration in mice was estimated to be 88% within six hours.[14]

The metabolism of Methomyl is rapid and extensive.[14][15] The primary metabolic pathway involves hydrolysis of the carbamate ester linkage to form methomyl oxime.[8] Subsequent reactions lead to the formation of acetonitrile (B52724) and carbon dioxide, which are eliminated primarily through respiration.[3][8][14] Another significant metabolite found in rat urine is a mercapturic acid derivative.[3] Notably, neither Methomyl itself nor its oxime derivative are typically detected in the urine, indicating thorough metabolism.[3] The mixed-function oxidase system, involving cytochrome P450 enzymes, is believed to play a role in its metabolic degradation.[8][16]

Quantitative Toxicological Data

Methomyl is classified as highly toxic via the oral and inhalation routes but has low dermal toxicity.[1][3][12][15] The recovery from acute, non-lethal exposure is typically rapid.[3][12]

Acute Toxicity

The following table summarizes the acute toxicity values for Methomyl across various species and routes of exposure.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 17-45 mg/kg | [1][3][12][17] |

| Mouse | Oral | 10 mg/kg | [1] | |

| Guinea Pig | Oral | 15 mg/kg | [1] | |

| Rabbit | Dermal | >2000 mg/kg | [3][12][18][19] | |

| Bobwhite Quail | Oral | 24.2 mg/kg | [1] | |

| LC₅₀ | Rat | Inhalation (4-hr) | 0.26-0.3 mg/L | [1][3][12][17][19] |

Chronic Toxicity and Acceptable Intake

Long-term studies have been conducted to determine the effects of repeated exposure to Methomyl. It has not been found to be carcinogenic in rats or mice.[1][2][3]

| Parameter | Species | Study Duration | Value | Basis for Value | Reference(s) |

| NOEL | Rat | 2 years | 5 mg/kg/day | Depressed body weight gain | [3] |

| Mouse | 2 years | 8.7 mg/kg/day | Decreased hemoglobin/RBC counts at higher doses | [3] | |

| Dog | 2 years | 3 mg/kg/day | Clinical signs of toxicity at higher doses | [3][18] | |

| ADI | Human | - | 0.03 mg/kg/day | Based on 2-year dog study with a 100-fold safety factor | [1][3][18] |

| RfD | Human | - | 0.025 mg/kg/day | - | [1] |

Toxicological Profile of Deuterated Methomyl

Specific toxicological studies for deuterated Methomyl (this compound) are not available in the public literature.[9][10] this compound is primarily synthesized for use as an internal standard in analytical chemistry for the precise quantification of Methomyl in various matrices.[9]

However, the toxicological profile of a deuterated compound can be theoretically inferred by considering the Kinetic Isotope Effect (KIE) .[20][21] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[20] The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, and reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly with the deuterated compound.[21][22]

In the context of Methomyl, deuteration could occur on the S-methyl or N-methyl groups. The metabolism of Methomyl involves enzymes like cytochrome P450s, which often catalyze reactions where C-H bond cleavage is a rate-determining step.[16][22]

-

Potential Impact on Metabolism: If the deuterated C-H bond is involved in the primary metabolic pathway, the metabolism of this compound would be slower than that of non-deuterated Methomyl.

-

Potential Impact on Toxicity: A slower rate of metabolism could lead to a longer half-life of the parent compound in the body. This could potentially increase the duration of acetylcholinesterase inhibition, possibly leading to prolonged or increased toxicity from a given dose. Conversely, if metabolism leads to a more toxic intermediate, deuteration could be protective. Given that Methomyl's toxicity is due to the parent compound's action on AChE, a decreased metabolic rate is more likely to increase its toxic potential.

Without experimental data, this remains a theoretical assessment. Direct toxicological testing would be required to confirm the actual acute and chronic toxicity of this compound.

Experimental Protocols

The toxicological data for Methomyl have been generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (LD₅₀) - e.g., OECD Guideline 425

This protocol is designed to estimate the median lethal dose (LD₅₀) of a substance.

-

Animal Selection: Healthy, young adult rats of a standard strain are used. They are acclimated to laboratory conditions.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A sequential dosing approach is used (the "Up-and-Down Procedure").

-

Procedure:

-

A single animal is dosed at a level estimated to be near the LD₅₀.

-

The animal is observed for signs of toxicity and mortality over 48 hours.

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

This process is continued for a small number of animals until stopping criteria are met.

-

-

Observation: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Data Analysis: The LD₅₀ is calculated from the results of the sequential dosing using a maximum likelihood method.

Cholinesterase Inhibition Assay

This in vitro or ex vivo assay measures the effect of a substance on the activity of the AChE enzyme.

-

Source of Enzyme: AChE can be sourced from purified commercial preparations, red blood cell lysates, or brain tissue homogenates from control or treated animals.

-

Assay Principle (Ellman's Method):

-

The substrate, acetylthiocholine, is added to the enzyme preparation. AChE hydrolyzes it to produce thiocholine.

-

A chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is present in the reaction mixture.

-

Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid).

-

-

Procedure:

-

The enzyme source is pre-incubated with various concentrations of the inhibitor (Methomyl).

-

The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

-

The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.

-

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibition is calculated by comparing the activity in the presence of Methomyl to the activity of an uninhibited control. An IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

Conclusion

Methomyl is a highly effective insecticide with a well-characterized toxicological profile. Its high acute oral and inhalation toxicity is directly related to its potent and reversible inhibition of acetylcholinesterase.[3][4][12] The compound is rapidly metabolized and does not accumulate in the body, and long-term studies have not shown evidence of carcinogenicity.[1][3][14] Regulatory bodies have established an Acceptable Daily Intake (ADI) based on comprehensive animal studies to ensure human safety.[3][18]

While there is a lack of direct toxicological data for deuterated Methomyl, the principles of the Kinetic Isotope Effect suggest that its toxicokinetics could differ significantly from the parent compound.[20][21] Specifically, a slower rate of metabolism could potentially increase its half-life and toxicological impact. This highlights the importance of not assuming toxicological equivalence for isotopically labeled compounds without specific experimental verification.

References

- 1. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

- 2. Methomyl - Wikipedia [en.wikipedia.org]

- 3. Methomyl (EHC 178, 1996) [inchem.org]

- 4. pomais.com [pomais.com]

- 5. villacrop.co.za [villacrop.co.za]

- 6. pomais.com [pomais.com]

- 7. epa.gov [epa.gov]

- 8. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 12. Methomyl (HSG 97, 1995) [inchem.org]

- 13. Human Poisoning with Methomyl and Cypermethrin Pesticide Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 747. Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]

- 15. studenttheses.uu.nl [studenttheses.uu.nl]

- 16. Effect of methomyl on hepatic mixed function oxidases in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. intieverspring.com [intieverspring.com]

- 18. METHOMYL (addendum) (JMPR 2001) [inchem.org]

- 19. fao.org [fao.org]

- 20. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regulatory Landscape and Analysis of Methomyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory agencies worldwide have established strict limits for its residues in food and environmental matrices. This technical guide provides an in-depth overview of the global regulatory limits for methomyl, detailed experimental protocols for its detection, and an exploration of its primary mechanism of action through the cholinergic signaling pathway.

Regulatory Limits for Methomyl

The maximum residue limits (MRLs) for methomyl in food products are established by numerous international and national bodies to ensure consumer safety. These limits can vary significantly based on the commodity and the regulatory jurisdiction. For environmental samples, regulatory values are less standardized globally and are often issued as guidance or trigger values.

Methomyl Residue Limits in Food

The following tables summarize the MRLs for methomyl in various food commodities across different regulatory bodies. It is important to note that regulations are subject to change, and consulting the latest updates from the respective agencies is recommended.

Table 1: Methomyl Maximum Residue Limits (MRLs) in Food - International and Regional Standards

| Regulatory Body | Commodity Group | MRL (mg/kg) |

| Codex Alimentarius | Alfalfa, hay and/or straw | 20 |

| Apples | 0.3 | |

| Asparagus | 2 | |

| Barley | 2 | |

| Beans (dry) | 0.05 | |

| Citrus fruits | 1 | |

| Cotton seed | 0.2 | |

| Grapes | 0.3 | |

| Lettuce, Head and Leaf | 0.2 | |

| Maize | 0.02 | |

| Meat (from mammals other than marine mammals) | 0.02 | |

| Milks | 0.02[1] | |

| Onions, Bulb | 0.2 | |

| Peas (pods and succulent immature seeds) | 5 | |

| Peppers | 0.7 | |

| Peppers, Chili (dried) | 10 | |

| Potato | 0.02 | |

| Soya bean (dry) | 0.1 | |

| Sugar beet | 0.1 | |

| Sweet corn (corn-on-the-cob) | 0.1 | |

| Tomato | 1 | |

| Wheat | 0.2 | |

| European Union (EU) | Most products | 0.01* (LOD)[2][3][4] |

| Kumquats and Gherkins | Based on Codex MRLs[2][3][4] | |

| United States (EPA) | Alfalfa, forage | 10.0 |

| Apples | 2.0 | |

| Asparagus | 8.0 | |

| Barley, grain | 0.2 | |

| Beans, succulent | 3.0 | |

| Cabbage | 5.0 | |

| Celery | 10.0 | |

| Citrus, oil | 15.0 | |

| Corn, sweet, kernel plus cob with husks removed | 0.2 | |

| Cotton, undelinted seed | 0.4 | |

| Lettuce, head | 6.0 | |

| Onions, dry bulb | 0.5 | |

| Peanuts | 0.1 | |

| Peas, succulent | 5.0 | |

| Peppers | 4.0 | |

| Potato | 0.2 | |

| Soybean, seed | 0.2 | |

| Spinach | 6.0 | |

| Tomato | 2.0 | |

| Wheat, grain | 0.2 | |

| Canada | Broccoli, Brussels sprouts, Cabbage, Cauliflower | 0.01 |

| Sweet corn, Succulent peas | 0.01 | |

| Imported Head and Leaf Lettuce | 5.0[5] | |

| Japan | Cabbage | 0.5[6] |

| Most other agricultural products | Refer to Japan's Ministry of Health, Labour and Welfare for specific MRLs. | |

| China | Various food categories | Refer to China's National Food Safety Standards (GB 2763).[7] |

* MRL set at or about the Limit of Detection (LOD) or Limit of Quantification (LOQ). Note: For the European Union, methomyl is no longer permitted for use, and MRLs for most products are set at the limit of determination (LOD), which is typically 0.01 mg/kg, though it can be 0.02 or 0.05 mg/kg depending on analytical capabilities.[2][3][4] The new MRLs were set to apply from April 8, 2024.[2][3][4] In China, the use of methomyl in agriculture is being phased out, with a ban on sales and use effective from June 1, 2026.[8]

Regulatory Limits for Methomyl in Environmental Samples

Environmental limits for methomyl are established to protect aquatic and terrestrial ecosystems. These are often presented as water quality criteria, guidelines, or trigger values. Specific soil limits are less commonly defined in regulations.

Table 2: Methomyl Limits in Environmental Samples

| Region/Organization | Matrix | Limit/Value | Notes |

| United States (EPA) | Freshwater | Acute: 5.5 µg/L; Chronic: 0.5 µg/L[9] | Aquatic life criteria for the San Joaquin River system. The EPA has not established a national aquatic life water quality criterion for methomyl.[9] |

| Drinking Water | Health Advisory (Lifetime): Not established. One-Day HA: 0.03 mg/L, Ten-Day HA: 0.03 mg/L (for a 10-kg child) | The EPA's Office of Drinking Water provides health advisories as non-enforceable concentrations. | |

| Soil | No specific regulatory limit found. | Regulation focuses on application rates and buffer zones to prevent runoff. | |

| Australia | Freshwater | Trigger Value: 3.5 µg/L[10] | Moderate reliability trigger value for 95% species protection.[10] |

| Marine Water | Trigger Value: 3.5 µg/L[10] | Low reliability, adopted from the freshwater value.[10] | |

| Drinking Water | Guideline: 0.02 mg/L[7] | Based on short-term health effects.[7] | |

| European Union | Surface Water | No specific Environmental Quality Standard (EQS) for methomyl listed in the Water Framework Directive. | The focus is on phasing out its use. |

| Soil | No specific regulatory limit found. |

Experimental Protocols for Methomyl Analysis

The determination of methomyl residues in food and environmental samples typically involves extraction, cleanup, and analysis by chromatographic techniques.

Sample Preparation: Extraction and Cleanup

1. Food Samples (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction:

-

Homogenize 10-15 g of the food sample.

-

Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

-

Add internal standards.

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments, though GCB may retain planar pesticides like methomyl).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for analysis.

-

2. Soil Samples

-

Extraction:

-

Weigh 25 g of a representative soil sample into an Erlenmeyer flask.

-

Thoroughly wet the sample with deionized water.

-

Add 100 mL of ethyl acetate (B1210297) and shake for 15 minutes.[11]

-

Decant the ethyl acetate through filter paper.

-

Repeat the extraction two more times with 100 mL of ethyl acetate each time.[11]

-

Combine the extracts and evaporate to a smaller volume (e.g., 5 mL).[11]

-

-

Cleanup (Silica Gel Column Chromatography):

-

Prepare a silica (B1680970) gel column.

-

Load the concentrated extract onto the column.

-

Wash the column with a non-polar solvent mixture (e.g., 1:1 hexane:ethyl acetate) to remove interferences.[11]

-

Elute methomyl with a more polar solvent mixture (e.g., 10% methanol (B129727) in ethyl acetate).[11]

-

Concentrate the eluate for analysis.[11]

-

3. Water Samples

-

Solid-Phase Extraction (SPE):

-

Adjust the pH of the water sample to approximately 3.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge with deionized water to remove salts.

-

Dry the cartridge under vacuum or with nitrogen.

-

Elute methomyl with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Concentrate the eluate for analysis.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection

-

Principle: HPLC separates methomyl from other components in the sample extract based on its affinity for the stationary phase of the column.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

-

Detection:

-

UV Detector: Methomyl has a UV absorbance maximum around 233 nm.[10]

-

Mass Spectrometry (MS/MS): Provides higher selectivity and sensitivity, especially in complex matrices. Multiple Reaction Monitoring (MRM) is used for quantification.

-

-

-

Flowchart for HPLC Analysis:

A simplified workflow for HPLC analysis of methomyl.

2. Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

-

Principle: GC is suitable for thermally stable and volatile compounds. Methomyl can be analyzed by GC, although derivatization to its more stable oxime may be necessary for improved chromatography.[10]

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column.

-

Injection: Splitless or pulsed splitless injection.

-

Detection: Mass spectrometry (MS or MS/MS) is the preferred detector for its selectivity and sensitivity.

-

-

Note: Due to methomyl's thermal lability, care must be taken with injector and oven temperatures to avoid degradation.

Mechanism of Action: Cholinergic Signaling Pathway Inhibition

Methomyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[12][13] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.

The Cholinergic Synapse

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.

Methomyl's Inhibition of Acetylcholinesterase

Methomyl acts as a reversible inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors. The overstimulation of the nervous system results in symptoms such as muscle tremors, paralysis, and ultimately, death in target pests.[13][14]

The following diagram illustrates the inhibition of acetylcholinesterase by methomyl.

Conclusion

The regulation of methomyl is a dynamic field, with a clear trend towards stricter controls and lower MRLs, particularly in regions like the European Union. For researchers and professionals in drug development and food safety, a thorough understanding of these regulatory limits is paramount for compliance and ensuring public health. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of methomyl residues. Furthermore, a grasp of its mechanism of action via acetylcholinesterase inhibition is fundamental to understanding its toxicological profile and the rationale behind the stringent regulations. Continuous monitoring of regulatory updates and advancements in analytical methodologies will be essential for navigating the evolving landscape of pesticide residue analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Maximum residue levels for methomyl - AGRINFO Platform [agrinfo.eu]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. epa.gov [epa.gov]

- 6. towardsdatascience.com [towardsdatascience.com]

- 7. vizda-industrial.com [vizda-industrial.com]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. 795. Methomyl (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Methomyl (HSG 97, 1995) [inchem.org]

- 13. Methomyl (EHC 178, 1996) [inchem.org]

- 14. epa.gov [epa.gov]

Methodological & Application

Application Note: Quantitative Analysis of Methomyl in Vegetable Matrices using LC-MS/MS with a Methomyl-d3 Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of the carbamate (B1207046) insecticide Methomyl in vegetable matrices. The procedure utilizes a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Methomyl-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine food safety and quality control testing.

Introduction

Methomyl is a broad-spectrum carbamate insecticide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methomyl in food products.[1] Consequently, there is a critical need for reliable and sensitive analytical methods to monitor its presence in complex food matrices. LC-MS/MS has become the technique of choice for this application due to its high selectivity and sensitivity.[1][2]

The primary challenge in analyzing pesticide residues in vegetable matrices is the presence of complex co-extractives that can interfere with the analysis, often leading to ion suppression or enhancement in the mass spectrometer. To mitigate these matrix effects, this method employs this compound as an internal standard.[3] The QuEChERS sample preparation protocol is utilized for its efficiency and effectiveness in extracting a broad range of pesticides while removing a significant portion of interfering matrix components.[4][5][6][7][8]

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below.

Caption: Experimental workflow for Methomyl analysis.

Detailed Protocols

Materials and Reagents

-

Standards: Methomyl (≥98% purity), this compound (≥99% deuterated forms).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (LC-MS grade), ammonium (B1175870) formate (B1220265) (LC-MS grade), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) hydrogen citrate sesquihydrate.

-

Kits: QuEChERS extraction salt packets and dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and MgSO₄.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methomyl and this compound in methanol.

-

Working Standard Mixture: Prepare a series of calibration standards by diluting the Methomyl stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 µg/L to 200 µg/L.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile and 100 µL of the 1 µg/mL this compound internal standard solution to the sample. Cap and shake vigorously for 1 minute.

-

Partitioning: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).[9] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

-

Final Extract: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 7.0 | |

| 7.1 | |

| 9.0 |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 25 psi |

| Collision Gas | 5 psi |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Methomyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Methomyl | 163.1 | 88.1 | 100 | 10 | Quantifier |

| 163.1 | 106.0 | 100 | 8 | Qualifier | |

| This compound (IS) | 166.1 | 91.1 | 100 | 10 | Quantifier (IS) |

| 166.1 | 106.0 | 100 | 8 | Qualifier (IS) |

Results and Discussion

Method Performance and Validation

The developed method was validated to assess its linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

The calibration curve was linear over the concentration range of 1 µg/L to 200 µg/L. The use of the internal standard provided excellent correlation, with a coefficient of determination (R²) greater than 0.998.

Table 4: Calibration Curve Data

| Concentration (µg/L) | Methomyl Area | This compound Area | Area Ratio (Analyte/IS) |

| 1 | 2,450 | 115,200 | 0.021 |

| 5 | 12,300 | 114,500 | 0.107 |

| 10 | 25,100 | 116,100 | 0.216 |

| 25 | 61,800 | 115,500 | 0.535 |

| 50 | 124,500 | 114,800 | 1.084 |

| 100 | 252,000 | 115,900 | 2.174 |

| 200 | 505,100 | 115,300 | 4.381 |

The limit of quantification (LOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy. The LOQ for Methomyl in the vegetable matrix was determined to be 5 µg/kg.

To evaluate accuracy and precision, blank vegetable matrix (lettuce) was spiked with Methomyl at three different concentration levels (5, 50, and 150 µg/kg). The samples were prepared and analyzed in five replicates. The results, summarized in Table 5, show excellent recovery and repeatability.

Table 5: Accuracy and Precision Data (n=5)

| Spiked Conc. (µg/kg) | Mean Measured Conc. (µg/kg) | Recovery (%) | RSD (%) |

| 5 | 4.8 | 96.0 | 6.5 |

| 50 | 51.2 | 102.4 | 4.2 |

| 150 | 145.8 | 97.2 | 3.8 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient tool for the quantification of Methomyl in vegetable matrices. The combination of a streamlined QuEChERS sample preparation protocol and the use of a deuterated internal standard (this compound) effectively minimizes matrix interference and ensures high-quality data. The method validation results demonstrate excellent performance, making it highly suitable for routine monitoring and regulatory compliance testing in the food safety sector.

References

- 1. food.actapol.net [food.actapol.net]

- 2. Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Analysis of Methomyl in Complex Matrices by GC-MS with a Methomyl-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate (B1207046) insecticide Methomyl in complex matrices using gas chromatography-mass spectrometry (GC-MS). Due to the thermal lability of Methomyl, a derivatization step is employed to ensure accurate and reproducible results. The use of a stable isotope-labeled internal standard, Methomyl-d3, provides the highest level of accuracy for quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and expected method performance characteristics.

Introduction

Methomyl is a broad-spectrum carbamate insecticide that is effective against a wide range of pests.[1][2] Its use in agriculture necessitates reliable analytical methods to monitor its presence in various environmental and biological samples to ensure food safety and environmental protection. Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of Methomyl by GC-MS is challenging due to its thermal instability, which can lead to degradation in the hot injector and column, resulting in poor sensitivity and reproducibility.[1][2]